molecular formula C14H21N3O B6994769 1-(4-Ethylpiperidin-1-yl)-2-pyrazin-2-ylpropan-1-one

1-(4-Ethylpiperidin-1-yl)-2-pyrazin-2-ylpropan-1-one

Cat. No.: B6994769
M. Wt: 247.34 g/mol
InChI Key: MQKPZJXRCCDEGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Ethylpiperidin-1-yl)-2-pyrazin-2-ylpropan-1-one is a synthetic organic compound that features a piperidine ring substituted with an ethyl group and a pyrazine ring attached to a propanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Ethylpiperidin-1-yl)-2-pyrazin-2-ylpropan-1-one typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors such as 1,5-diaminopentane.

    Ethylation: The piperidine ring is then ethylated using ethyl halides under basic conditions.

    Attachment of the Pyrazine Ring: The pyrazine ring can be introduced through nucleophilic substitution reactions involving pyrazine derivatives.

    Formation of the Propanone Moiety:

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Ethylpiperidin-1-yl)-2-pyrazin-2-ylpropan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted pyrazine derivatives.

Scientific Research Applications

1-(4-Ethylpiperidin-1-yl)-2-pyrazin-2-ylpropan-1-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.

    Biological Research: It is used in studies involving receptor binding and enzyme inhibition.

    Industrial Applications:

Mechanism of Action

The mechanism of action of 1-(4-Ethylpiperidin-1-yl)-2-pyrazin-2-ylpropan-1-one involves its interaction with specific molecular targets such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways.

Comparison with Similar Compounds

  • 1-(4-Methylpiperidin-1-yl)-2-pyrazin-2-ylpropan-1-one
  • 1-(4-Propylpiperidin-1-yl)-2-pyrazin-2-ylpropan-1-one

Uniqueness: 1-(4-Ethylpiperidin-1-yl)-2-pyrazin-2-ylpropan-1-one is unique due to the presence of the ethyl group on the piperidine ring, which can influence its pharmacokinetic and pharmacodynamic properties. This structural variation can result in differences in receptor binding affinity, metabolic stability, and overall biological activity compared to similar compounds.

Properties

IUPAC Name

1-(4-ethylpiperidin-1-yl)-2-pyrazin-2-ylpropan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O/c1-3-12-4-8-17(9-5-12)14(18)11(2)13-10-15-6-7-16-13/h6-7,10-12H,3-5,8-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQKPZJXRCCDEGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCN(CC1)C(=O)C(C)C2=NC=CN=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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